3-(Methylsulfanyl)-1,2,4,5-tetrazine
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Overview
Description
3-(Methylsulfanyl)-1,2,4,5-tetrazine is an organic compound that belongs to the class of tetrazines, which are heterocyclic compounds containing a six-membered ring with four nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)-1,2,4,5-tetrazine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of methylthiohydrazine with cyanogen chloride, followed by cyclization to form the tetrazine ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfanyl)-1,2,4,5-tetrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the tetrazine ring to a dihydrotetrazine or other reduced forms.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotetrazines and other reduced forms.
Substitution: Various substituted tetrazines depending on the nucleophile used.
Scientific Research Applications
3-(Methylsulfanyl)-1,2,4,5-tetrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Methylsulfanyl)-1,2,4,5-tetrazine involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and potentially leading to biological effects such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methylsulfanyl)propanal
- 3-(Methylsulfanyl)propyl isothiocyanate
- 3-(Methylsulfanyl)propyl nitrile
Uniqueness
3-(Methylsulfanyl)-1,2,4,5-tetrazine is unique due to its tetrazine ring structure, which imparts distinct chemical properties compared to other similar compounds
Properties
CAS No. |
64499-95-2 |
---|---|
Molecular Formula |
C3H4N4S |
Molecular Weight |
128.16 g/mol |
IUPAC Name |
3-methylsulfanyl-1,2,4,5-tetrazine |
InChI |
InChI=1S/C3H4N4S/c1-8-3-6-4-2-5-7-3/h2H,1H3 |
InChI Key |
VHNVRBCFMHNUQB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=CN=N1 |
Origin of Product |
United States |
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